molecular formula C13H10N2O B13257763 3-(2-Formyl-1-methyl-1H-pyrrol-3-yl)benzonitrile

3-(2-Formyl-1-methyl-1H-pyrrol-3-yl)benzonitrile

Cat. No.: B13257763
M. Wt: 210.23 g/mol
InChI Key: ZZFMOZXWECKZIL-UHFFFAOYSA-N
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Description

3-(2-Formyl-1-methyl-1H-pyrrol-3-yl)benzonitrile is a chemical compound with the molecular formula C13H10N2O It is a derivative of pyrrole, a five-membered aromatic heterocycle, and benzonitrile, an aromatic nitrile

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Formyl-1-methyl-1H-pyrrol-3-yl)benzonitrile typically involves the Paal–Knorr reaction. The reaction conditions often include the use of a catalytic amount of iron (III) chloride in the presence of water .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-Formyl-1-methyl-1H-pyrrol-3-yl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron (III) chloride (FeCl3).

Major Products

    Oxidation: 3-(2-Carboxyl-1-methyl-1H-pyrrol-3-yl)benzonitrile.

    Reduction: 3-(2-Formyl-1-methyl-1H-pyrrol-3-yl)benzylamine.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(2-Formyl-1-methyl-1H-pyrrol-3-yl)benzonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but they often include modulation of signaling pathways or inhibition of specific enzymes .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Formyl-1H-pyrrol-1-yl)benzonitrile
  • 3-(2-Formyl-1-methyl-1H-pyrrol-1-yl)benzonitrile
  • 3-(2-Formyl-1H-pyrrol-3-yl)benzonitrile

Uniqueness

Its structure enables it to participate in a variety of chemical reactions, making it a versatile compound for research and industrial purposes .

Properties

Molecular Formula

C13H10N2O

Molecular Weight

210.23 g/mol

IUPAC Name

3-(2-formyl-1-methylpyrrol-3-yl)benzonitrile

InChI

InChI=1S/C13H10N2O/c1-15-6-5-12(13(15)9-16)11-4-2-3-10(7-11)8-14/h2-7,9H,1H3

InChI Key

ZZFMOZXWECKZIL-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=C1C=O)C2=CC=CC(=C2)C#N

Origin of Product

United States

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